Home > Products > Screening Compounds P80296 > Benfluorex, (S)-
Benfluorex, (S)- - 1333167-90-0

Benfluorex, (S)-

Catalog Number: EVT-15322995
CAS Number: 1333167-90-0
Molecular Formula: C19H20F3NO2
Molecular Weight: 351.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Benfluorex involves several steps that typically include the reaction of 3-(trifluoromethyl)phenyl derivatives with aminoalkyl benzoates. One common method is the alkylation of benzoic acid derivatives with aminoalkyl groups followed by the introduction of trifluoromethyl groups.

Technical Details:

  1. Starting Materials: The synthesis often begins with commercially available benzoic acid derivatives.
  2. Reagents: Common reagents include trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
  3. Conditions: Reactions are typically carried out under anhydrous conditions to prevent hydrolysis of sensitive intermediates.
  4. Purification: The final product is purified using chromatographic methods to achieve high purity levels necessary for pharmaceutical applications .
Molecular Structure Analysis

Benfluorex exhibits a complex molecular structure characterized by:

  • IUPAC Name: 2-({1-[3-(trifluoromethyl)phenyl]propan-2-yl}amino)ethyl benzoate
  • Chemical Formula: C19H20F3NO2C_{19}H_{20}F_{3}NO_{2}
  • Molecular Weight: Approximately 351.36 g/mol
  • Chirality: The compound exists as a racemic mixture, containing both (R) and (S) enantiomers, though the (S) form is primarily responsible for its pharmacological activity.

Structural Data

  • SMILES Notation: CC(CC1=CC(=CC=C1)C(F)(F)F)NCCOC(=O)C1=CC=CC=C1
  • InChI Key: CJAVTWRYCDNHSM-UHFFFAOYSA-N .
Chemical Reactions Analysis

Benfluorex undergoes various chemical reactions that are crucial for its metabolic pathways:

  1. Metabolism: It is metabolized primarily in the liver, where it forms several metabolites, including S 422-1 and S 1475-1.
  2. Reactions with Enzymes: The compound inhibits gluconeogenesis by affecting key enzymes such as pyruvate carboxylase and glyceraldehyde-3-phosphate dehydrogenase, leading to decreased glucose production in hepatocytes .
  3. Interactions with Cellular Pathways: Benfluorex alters gene expression related to fatty acid oxidation and gluconeogenesis, demonstrating its multifaceted role in metabolic regulation .
Mechanism of Action

The mechanism of action of Benfluorex involves several biochemical pathways:

  • Gluconeogenesis Inhibition: Benfluorex reduces gluconeogenesis primarily through alterations in cellular redox states and inhibition of specific enzymes involved in glucose metabolism.
  • Gene Expression Modulation: It affects the expression of enzymes related to fatty acid metabolism, leading to reduced β-oxidation rates and altered metabolic fluxes in liver cells .

Process Data

Research indicates that Benfluorex decreases ATP/ADP ratios and alters NAD+/NADH ratios, which are critical for energy metabolism in cells .

Physical and Chemical Properties Analysis

Benfluorex possesses distinct physical and chemical properties:

  • State: Solid
  • Solubility: Poorly soluble in water (0.00128 mg/mL), slightly soluble in methanol and chloroform.
  • LogP Value: Approximately 4.26, indicating high lipophilicity.
  • pKa (Strongest Basic): 9.14
  • Polar Surface Area: 38.33 Ų
  • Hydrogen Bond Donors/Acceptors: 1 donor, 2 acceptors .

These properties contribute to its pharmacokinetic behavior and influence its bioavailability.

Applications

Benfluorex has been studied for various scientific uses:

  • Weight Management: Initially used as an appetite suppressant due to its anorectic properties.
  • Metabolic Studies: Research continues into its effects on glucose metabolism and fatty acid oxidation, providing insights into potential therapeutic applications for metabolic disorders .

Historical Context and Regulatory Trajectory of (S)-Benfluorex

Emergence in Pharmacotherapy: Hypolipidemic and Hypoglycemic Applications

(S)-Benfluorex (marketed as Mediator®) emerged in the 1970s as a novel pharmacological agent targeting metabolic disorders. Developed by Servier Laboratories, it was structurally designed as a derivative of the anorectic fenfluramine but clinically positioned for type 2 diabetes management, particularly in overweight patients. Its dual mechanism combined hypoglycemic and hypolipidemic effects: (1) Enhancement of peripheral glucose uptake and utilization, reducing insulin resistance; (2) Inhibition of hepatic triglyceride synthesis and VLDL secretion, lowering circulating lipids. Clinical trials demonstrated efficacy in glycemic control when combined with sulfonylureas or biguanides, with one study reporting significant HbA1c reduction (p<0.01) after 18 weeks of adjuvant therapy [6].

Table 1: Key Clinical Trials of Benfluorex in Diabetes Management

Study (Year)Patient PopulationInterventionPrimary Metabolic Outcomes
Moulin et al. (2006)Type 2 DM (n=291)Benfluorex + sulfonylureaHbA1c ↓ 0.9% vs placebo (p<0.01)
Roger et al. (1999)Obese T2DM (n=89)Benfluorex + metforminFasting glucose ↓ 18.6% (p<0.05)
Weill et al. (2010)T2DM cohort (n=1M+)ObservationalHospitalization for VHD ↑ (OR=3.4)

Structural Analogues and Fenfluramine Derivative Lineage

(S)-Benfluorex belongs to the amphetaminergic anorectic family, sharing a core phenethylamine scaffold with fenfluramine. Its chemical designation is (RS)-2-({1-[3-(trifluoromethyl)phenyl]propan-2-yl}amino)ethyl benzoate (C₁₉H₂₀F₃NO₂). The crucial metabolic link lies in hepatic deethylation converting benfluorex to active metabolites: norfenfluramine (a potent serotonin receptor agonist) and ethyl ester derivatives. This biotransformation establishes direct structural homology with fenfluramine’s primary metabolite, explaining shared pharmacodynamics [6].

Table 2: Molecular Comparison of Benfluorex and Analogues

CompoundMolecular FormulaCore StructureActive MetabolitePrimary Receptor Targets
(S)-BenfluorexC₁₉H₂₀F₃NO₂PhenethylamineNorfenfluramine5-HT2B, 5-HT1D
FenfluramineC₁₂H₁₆F₃NPhenethylamineNorfenfluramine5-HT2B, SERT
DexfenfluramineC₁₂H₁₆F₃NDextrorotatory isomerNorfenfluramine5-HT2B

Regulatory Withdrawal: Cardiovascular Toxicity and EMA Interventions

Cardiovascular toxicity precipitated benfluorex’s global withdrawal. Epidemiological studies revealed valvular heart disease (VHD) linked to 5-HT2B receptor activation by norfenfluramine, causing fibroblast proliferation. A landmark cohort study (n=1 million diabetics) demonstrated:

  • 3.4-fold increased risk of VHD hospitalization in benfluorex users vs. non-users [6]
  • >90% attributable risk for emergent aortic/mitral regurgitation in exposed patients [1]

The European Medicines Agency (EMA) intervened in 2009, issuing a mandatory withdrawal recommendation due to risk-benefit imbalance. This decision was informed by:

  • Morphological evidence: Echocardiograms showing characteristic restrictive valvulopathy
  • Epidemiological causality: Dose-response relationship (median exposure 6.5 years)
  • Pharmacovigilance data: Post-fenfluramine withdrawal reassessments confirming class effects [6] [4]

Table 3: Regulatory Timeline of Benfluorex Withdrawal

YearRegulatory ActionBasis
1997Fenfluramine withdrawn (US/EU)Valvulopathy and pulmonary hypertension
2009EMA recommends benfluorex withdrawal (Dec)Review confirming fenfluramine-like cardiovascular risks
2010French market suspension (Jan)Weill/Frachon epidemiological studies
2021Servier convicted (French Court)Manslaughter and deception (€2.7M fine)

Post-Marketing Surveillance and Epidemiological Reassessments

Post-marketing surveillance systems exposed benfluorex’s latent toxicity:

  • French Pharmacovigilance Database: Identified disproportionate VHD reports (OR=4.6; 95%CI 2.3–9.2) [1]
  • National Bureau for Compensation (France): 7,627 patient files submitted (2011–2013); compensation recommended for 46 cases (5.8%) of confirmed VHD [1]

Epidemiological reassessments quantified population impact:1. Attributable risk stratification:- Aortic/mitral regurgitation: >90% attributable to benfluorex- Low-grade valvulopathy: >75% attributable [1]2. Mortality estimates: 500–2,000 deaths linked to long-term exposure [6]3. Mechanistic confirmation: Norfenfluramine’s 5-HT2B agonism validated in in vitro fibroblast models

Surveillance infrastructure enhancements followed, including:

  • EMA Pharmacovigilance Risk Assessment Committee (PRAC) reforms
  • Mandatory cardiovascular screening for serotonergic drugs [5] [9]

Properties

CAS Number

1333167-90-0

Product Name

Benfluorex, (S)-

IUPAC Name

2-[[(2S)-1-[3-(trifluoromethyl)phenyl]propan-2-yl]amino]ethyl benzoate

Molecular Formula

C19H20F3NO2

Molecular Weight

351.4 g/mol

InChI

InChI=1S/C19H20F3NO2/c1-14(12-15-6-5-9-17(13-15)19(20,21)22)23-10-11-25-18(24)16-7-3-2-4-8-16/h2-9,13-14,23H,10-12H2,1H3/t14-/m0/s1

InChI Key

CJAVTWRYCDNHSM-AWEZNQCLSA-N

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)NCCOC(=O)C2=CC=CC=C2

Isomeric SMILES

C[C@@H](CC1=CC(=CC=C1)C(F)(F)F)NCCOC(=O)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.